molecular formula C12H6BrF3Mg B14884889 3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide

3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide

Cat. No.: B14884889
M. Wt: 311.38 g/mol
InChI Key: XQIDMMKWWMCDBL-UHFFFAOYSA-M
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Description

3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of trifluorophenyl groups enhances its reactivity and selectivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-trifluorophenyl)phenylmagnesium bromide typically involves the reaction of 3,4,5-trifluorobromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

3,4,5-Trifluorobromobenzene+Mg3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide\text{3,4,5-Trifluorobromobenzene} + \text{Mg} \rightarrow \text{this compound} 3,4,5-Trifluorobromobenzene+Mg→3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in specialized reactors designed to handle large volumes and maintain an inert atmosphere. The purity of the reagents and solvents is crucial to ensure high yields and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in aromatic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with other organometallic compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common substrates.

    Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.

    Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Aromatic Compounds: Result from substitution reactions with halides.

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide is used in various scientific research applications:

    Organic Synthesis: Widely used to form complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of drug intermediates.

    Material Science: Used in the preparation of advanced materials with specific properties.

    Agricultural Chemistry: Involved in the synthesis of agrochemicals.

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in substrates. The magnesium atom coordinates with the oxygen in carbonyl compounds, facilitating the nucleophilic attack by the carbon atom bonded to magnesium. This results in the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Lacks the trifluorophenyl groups, making it less reactive.

    3-(2,4,6-Trifluorophenyl)phenylmagnesium Bromide: Similar structure but different fluorine substitution pattern.

Uniqueness

The presence of trifluorophenyl groups in 3-(3,4,5-trifluorophenyl)phenylmagnesium bromide enhances its reactivity and selectivity, making it a valuable reagent in organic synthesis. Its unique structure allows for specific interactions with substrates, leading to high yields and selectivity in reactions.

Properties

Molecular Formula

C12H6BrF3Mg

Molecular Weight

311.38 g/mol

IUPAC Name

magnesium;1,2,3-trifluoro-5-phenylbenzene;bromide

InChI

InChI=1S/C12H6F3.BrH.Mg/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8;;/h1-2,4-7H;1H;/q-1;;+2/p-1

InChI Key

XQIDMMKWWMCDBL-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)C2=CC(=C(C(=C2)F)F)F.[Mg+2].[Br-]

Origin of Product

United States

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